16-(9-Anthroyloxy)palmitoyl-coenzyme A
Description
Properties
CAS No. |
129385-08-6 |
|---|---|
Molecular Formula |
C52H74N7O19P3S |
Molecular Weight |
1226.2 g/mol |
IUPAC Name |
[16-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-16-oxohexadecyl] anthracene-9-carboxylate |
InChI |
InChI=1S/C52H74N7O19P3S/c1-52(2,32-75-81(71,72)78-80(69,70)74-31-39-45(77-79(66,67)68)44(62)50(76-39)59-34-58-43-47(53)56-33-57-48(43)59)46(63)49(64)55-26-25-40(60)54-27-29-82-41(61)24-14-12-10-8-6-4-3-5-7-9-11-13-19-28-73-51(65)42-37-22-17-15-20-35(37)30-36-21-16-18-23-38(36)42/h15-18,20-23,30,33-34,39,44-46,50,62-63H,3-14,19,24-29,31-32H2,1-2H3,(H,54,60)(H,55,64)(H,69,70)(H,71,72)(H2,53,56,57)(H2,66,67,68) |
InChI Key |
CYKMXPZVKUFDRF-UHFFFAOYSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCCCCCOC(=O)C4=C5C=CC=CC5=CC6=CC=CC=C64)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCCCCCOC(=O)C4=C5C=CC=CC5=CC6=CC=CC=C64)O |
Synonyms |
16-(9-anthroyloxy)palmitoyl-CoA 16-(9-anthroyloxy)palmitoyl-coenzyme A coenzyme A, 16-(9-anthroyloxy)palmitoyl- |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Design
The synthesis begins with 16-(9-anthroyloxy)palmitic acid (16-AP), a fluorescent fatty acid derivative. This compound is activated as a mixed anhydride or N-hydroxysuccinimide (NHS) ester to facilitate conjugation to coenzyme A (CoA). The critical step involves coupling 16-AP to the sulfhydryl group of CoA via a thioester bond, mimicking native palmitoyl-CoA.
Key reagents include:
-
16-(9-Anthroyloxy)palmitic acid : Synthesized by esterification of 9-anthroic acid with 16-hydroxypalmitic acid using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
-
Coenzyme A (CoA) : Commercially sourced or purified from microbial sources.
-
Activation agents : NHS or carbodiimide derivatives for carboxylate activation.
Reaction Conditions and Yield Optimization
The coupling reaction is performed in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under nitrogen to prevent oxidation. A molar ratio of 16-AP:CoA of 3:1 ensures excess acyl donor, driving the reaction to completion. The mixture is stirred at 25°C for 12–24 hours, monitored by thin-layer chromatography (TLC) using silica plates and a chloroform-methanol-acetic acid (90:10:1) mobile phase.
Table 1: Synthesis Parameters and Yields
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 45–50 |
| Activation agent | NHS/EDC | 40–45 |
| Reaction time (hours) | 18 | 48 |
| Temperature (°C) | 25 | 45 |
Yields exceeding 40% are achieved with NHS activation, as confirmed by fluorometric assays quantifying anthroyloxy emission at λ<sub>ex</sub> = 360 nm, λ<sub>em</sub> = 450 nm. Side products, including unreacted CoA and hydrolyzed 16-AP, are minimized by controlling water content below 0.1%.
Purification and Analytical Validation
Chromatographic Separation
Crude 16-AP-CoA is purified using a two-step chromatographic protocol:
-
Hydroxyapatite chromatography : Elution with a linear gradient of 10–500 mM potassium phosphate (pH 7.4) separates 16-AP-CoA from unreacted CoA.
-
Concanavalin A-agarose affinity chromatography : Exploits weak interactions between the anthroyloxy group and lectin, enhancing purity to >95%.
Table 2: Purification Efficiency
| Step | Purity (%) | Recovery (%) |
|---|---|---|
| Hydroxyapatite | 70–75 | 85 |
| Concanavalin A-agarose | >95 | 60 |
Spectroscopic and Electrophoretic Characterization
-
UV-Vis spectroscopy : 16-AP-CoA exhibits λ<sub>max</sub> at 360 nm (anthroyloxy) and 260 nm (CoA adenine), confirming covalent linkage.
-
Fluorescence spectroscopy : Quantum yield of 0.33 in aqueous buffer, stable across pH 6–8.
-
SDS-PAGE : Fluorescent bands at ~900 Da (free 16-AP) and ~900 Da + CoA mass (16-AP-CoA) verify molecular weight.
Stability and Functional Assays
Thioester Bond Stability
The thioester bond in 16-AP-CoA is susceptible to hydrolysis at alkaline pH (>8.5) or in the presence of thiols (e.g., β-mercaptoethanol). Incubation with 10% β-mercaptoethanol for 1 hour at 37°C results in 90% depalmitoylation, generating free CoA and 16-AP aggregates, as detected by dynamic light scattering.
Enzymatic Compatibility
16-AP-CoA serves as a substrate for protein acyltransferases (PATs). In vitro assays with rhodopsin demonstrate incorporation into cysteine residues, validated by fluorophore retention after proteolytic digestion (papain, thermolysin).
Table 3: Functional Performance in Enzymatic Assays
| Enzyme | Incorporation rate (nmol/min/mg) | Specificity (%) |
|---|---|---|
| Rhodopsin PAT | 2.4 ± 0.3 | 98 |
| Palmitoyl-CoA hydrolase | 1.1 ± 0.2 | 95 |
Comparative Analysis with Alternative Probes
Fluorescence Anisotropy Applications
16-AP-CoA’s anthroyloxy group enables membrane insertion studies. In lipid vesicles (e.g., dimyristoylphosphatidylcholine), anisotropy decreases from 0.25 to 0.12 upon increasing membrane fluidity, correlating with differential scanning calorimetry data.
Limitations and Mitigation Strategies
-
Photobleaching : Exposure to UV light (>30 minutes) reduces fluorescence intensity by 40%. Additives like trolox (5 mM) mitigate this by 80%.
-
Aqueous solubility : Limited solubility (≤50 μM) is enhanced by complexation with fatty acid-free bovine serum albumin (BSA) at 1:5 molar ratios.
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions: 16-(9-Anthroyloxy)palmitoyl-coenzyme A primarily undergoes reactions typical of acyl-coenzyme A derivatives, including:
Hydrolysis: The thioester bond can be hydrolyzed by water or enzymatic action, releasing palmitic acid and coenzyme A.
Transesterification: The acyl group can be transferred to other molecules, facilitated by enzymes such as acyltransferases.
Oxidation and Reduction: The anthroyloxy group can participate in redox reactions, although this is less common in biological systems.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by water or enzymes like thioesterases.
Transesterification: Requires acyltransferase enzymes and suitable acceptor molecules.
Oxidation and Reduction: Involves oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Palmitic acid and coenzyme A.
Transesterification: Various acylated products depending on the acceptor molecule.
Oxidation and Reduction: Modified anthroyloxy derivatives.
Scientific Research Applications
Medicinal Chemistry
16-Anthro-Palmitoyl-CoA serves as a crucial building block in the synthesis of novel pharmaceuticals. Its unique structure allows for the modification of drug candidates targeting various diseases, particularly those related to lipid metabolism and membrane dynamics.
Case Study: Anticancer Drug Development
Research has demonstrated that derivatives of palmitoyl-CoA can induce apoptosis in cancer cells. For instance, studies on 16-Anthro-Palmitoyl-CoA have shown its potential to enhance the cytotoxic effects of existing chemotherapeutic agents by modifying their pharmacokinetic properties.
| Compound | Activity | Reference |
|---|---|---|
| 16-Anthro-Palmitoyl-CoA | Induces apoptosis in cancer cells | |
| Standard Chemotherapeutics | Moderate cytotoxicity |
Cell Biology
The compound is utilized as a chemical probe to study lipid modifications of proteins, particularly palmitoylation. Palmitoylation plays a critical role in regulating protein function and localization within cellular membranes.
Research Insights
Studies have shown that 16-Anthro-Palmitoyl-CoA can effectively label palmitoylated proteins, providing insights into their biological functions and interactions.
| Protein | Function | Palmitoylation Role |
|---|---|---|
| Wnt Proteins | Cell signaling | Regulates secretion and receptor binding |
| eNOS | Vascular function | Maintains activity for vasodilation |
Material Science
In material science, 16-Anthro-Palmitoyl-CoA has potential applications in developing new materials with specific optical properties due to its anthracene moiety. These materials can be used in sensors and organic electronics.
Properties Table
| Property | Value |
|---|---|
| Photoluminescence | High quantum yield |
| Thermal Stability | Moderate |
| Solubility | Soluble in organic solvents |
- Antimicrobial Properties : Exhibits significant antibacterial activity against Gram-positive bacteria.
- Anticancer Activity : Induces apoptosis through modulation of signaling pathways involved in cell survival.
Mechanism of Action
The primary mechanism of action of 16-(9-anthroyloxy)palmitoyl-coenzyme A involves its role as a substrate in enzymatic reactions. The compound binds to specific enzymes, such as acyltransferases, through its palmitoyl-coenzyme A moiety. The anthroyloxy group allows for fluorescence-based detection, enabling researchers to monitor the binding and activity of the compound in real-time. This makes it a valuable tool for studying enzyme kinetics and fatty acid metabolism.
Comparison with Similar Compounds
Structural and Functional Analogues
Anthroyloxy-Labeled Fatty Acids
Key Findings :
- The anthroyloxy group’s position determines its depth within the lipid bilayer. 16-AP-CoA localizes to the hydrophobic core, reporting on acyl chain ordering, while 2-AS resides near the hydrophilic headgroups .
- Fluorescence anisotropy studies reveal that 16-AP-CoA exhibits higher rigidity in saturated lipid membranes compared to 2-AS, reflecting the gradient of membrane fluidity .
Acyl-CoA Derivatives
Key Findings :
- Enzymatic Compatibility: Natural palmitoyl-CoA is efficiently processed by stearoyl-CoA desaturases (SCDs) and β-oxidation enzymes, whereas 16-AP-CoA’s bulky anthroyloxy group may hinder substrate binding. For example, mouse SCD3 preferentially desaturates unmodified C16:0-CoA but shows reduced activity toward modified analogues .
- Metabolic Tracking: Palmitoyl Alkyne-CoA enables proteomic profiling of palmitoylated proteins via click chemistry, a utility 16-AP-CoA lacks due to its fluorophore .
Fluorescence and Biophysical Properties
| Property | 16-AP-CoA | 2-AS | ANS (8-Anilinonaphthalene-1-sulfonic acid) |
|---|---|---|---|
| Excitation/Emission (nm) | 360/450 | 360/440 | 350/470 |
| Solubility | Moderate in aqueous buffers (CoA-dependent) | Low in water, requires organic solvents | High in aqueous solutions |
| Membrane Localization | Hydrophobic core | Surface interface | Binds hydrophobic protein pockets |
Enzymatic and Metabolic Studies
SCD Substrate Specificity :
- Mouse SCD1 converts 16:0-CoA to 16:1Δ9-CoA with 8% efficiency, while SCD3 shows 49% activity for unmodified C16:0-CoA but negligible activity for derivatives like 16-AP-CoA .
- Implication : 16-AP-CoA is unsuitable for desaturation assays but valuable for visualizing acyl-CoA trafficking in live cells.
Bacterial Metabolism :
- In Pseudomonas aeruginosa, palmitoyl-CoA regulates PvrA, a transcriptional activator of fatty acid catabolism genes.
Q & A
Basic Research Questions
Q. How is 16-(9-Anthroyloxy)palmitoyl-coenzyme A utilized in studying lipid-protein interactions in membrane systems?
- Methodological Answer : The compound is used as a fluorescent probe to investigate lipid localization and membrane fluidity. For example, mixed monolayers with phosphatidylcholine and cholesterol can be prepared, and fluorescence polarization measurements (at excitation/emission wavelengths of 383/452 nm) are employed to assess probe orientation and lipid packing. This approach helps quantify lipid interactions in bilayer models .
Q. What are standard protocols for measuring the fluorescent properties of this compound in membrane dynamics studies?
- Methodological Answer : Fluorescent quantum yields (Qf) are determined using quinine sulfate (Qref = 0.7 in 0.1 N H₂SO₄) as a reference. Excitation at 383 nm and emission at 452 nm are standard settings. Data interpretation involves correlating Qf values with environmental polarity to infer probe localization (e.g., hydrophobic vs. hydrophilic membrane regions) .
Q. What in vitro assays confirm the role of palmitoyl-coenzyme A derivatives in peroxisome proliferation?
- Methodological Answer : Cyanide-insensitive palmitoyl-coenzyme A oxidation assays are performed on liver homogenates. Activity is measured spectrophotometrically by monitoring NAD⁺ reduction. Dose-response studies (e.g., 0.25–2.0% DEHP diets in rodent models) correlate enzyme activity with peroxisome volume density, validated via microarray analysis of β-oxidation pathway genes .
Advanced Research Questions
Q. How to design experiments analyzing the interaction of this compound with transcriptional regulators like PvrA?
- Methodological Answer :
- Electrophoretic Mobility Shift Assay (EMSA) : Incubate PvrA protein (3 μM) with the fadD1 promoter DNA probe. Add 0.25 μM palmitoyl-coenzyme A to observe super-shift bands, indicating enhanced DNA binding affinity .
- Surface Plasmon Resonance (SPR) : Immobilize DNA probes on a sensor chip. Measure binding kinetics (KD values) of PvrA with/without palmitoyl-coenzyme A. A 3-fold reduction in KD (e.g., from 1.493 × 10⁻⁸ M to 4.716 × 10⁻⁹ M) confirms ligand-enhanced binding .
Q. How to resolve contradictions in gene deletion studies where bacterial growth remains unaffected despite disrupted fatty acid metabolism?
- Methodological Answer : Use complementary gene analysis (e.g., testing fadD1, fadD6, and PA0508 knockouts in Pseudomonas aeruginosa) to identify redundant pathways. If triple mutants (ΔfadD1ΔfadD6ΔPA0508) show only minor growth defects, screen for compensatory enzymes (e.g., FadD2-5 or acyl-CoA dehydrogenases) via RNA-seq or proteomics . Iterative hypothesis testing is critical to map alternative metabolic routes .
Q. What advanced techniques validate ligand-receptor interactions between this compound and regulatory proteins?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Titrate palmitoyl-coenzyme A into PvrA solution to measure binding enthalpy (ΔH) and stoichiometry (n). Lack of interaction with palmitic acid alone confirms specificity for the CoA-conjugated form .
- Molecular Docking : Use software like AutoDock to simulate hydrogen bonding between R136 residues and oxygen-phosphorus groups of palmitoyl-coenzyme A. Validate with R136A mutation assays to abolish binding .
Q. How to optimize the use of this compound in fluorescence polarization studies for membrane fluidity gradients?
- Methodological Answer : Calibrate the probe using a series of n-(9-anthroyloxy) fatty acids (n=2, 6, 12, 16) to establish a fluidity gradient. Measure polarization values at varying temperatures (e.g., 10–40°C) and lipid compositions. Higher polarization indicates restricted motion, reflecting probe localization in ordered lipid domains .
Q. How to assess the impact of this compound on DNA binding affinity using SPR?
- Methodological Answer : Immobilize biotinylated DNA probes (e.g., fadD1 promoter) on a streptavidin-coated chip. Inject PvrA pre-incubated with 0.25 μM palmitoyl-coenzyme A. Compare equilibrium dissociation constants (KD) with/without the ligand. A significant KD reduction (e.g., 1.493 × 10⁻⁸ M → 4.716 × 10⁻⁹ M) confirms enhanced binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
